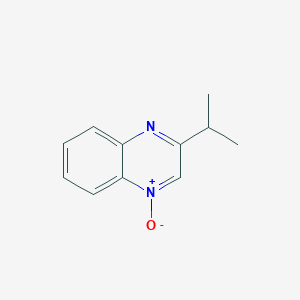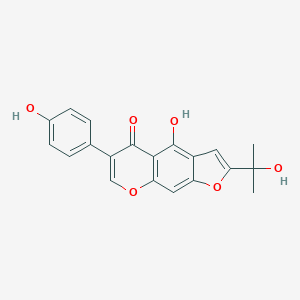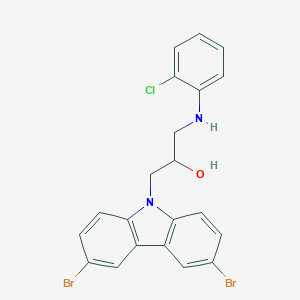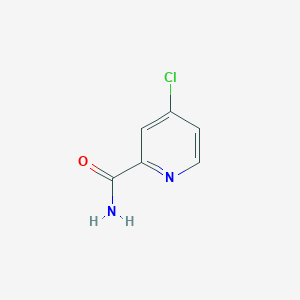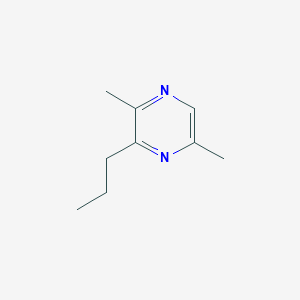
2,5-Dimethyl-3-propylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-propylpyrazine (DMPP) is a chemical compound that belongs to the pyrazine family. It is widely used in the agricultural industry as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. DMPP has also been studied for its potential applications in medical and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
C–H Group Acidity and C–H···N Interactions Analysis
The crystal structures of various methyl-substituted pyrazines, including 2,5-dimethyl pyrazine, were analyzed. These structures were examined in the context of C–H···N interactions, emphasizing the variable acidity of C–H groups and their role in directing molecular and crystal structures (Thalladi, Gehrke, & Boese, 2000).
Flavor Compound Analysis in Complex Matrices
The study involved the analysis of isomers of dimethyl methoxypyrazines in complex matrices like cork stoppers and ladybugs. These compounds are significant flavor compounds, and the study emphasized the importance of accurate analytical determination due to their similar behavior in mass spectrometric, gas chromatographic, and nuclear magnetic resonance spectroscopic analyses (Slabizki, Legrum, Meusinger, & Schmarr, 2014).
Antimicrobial Activities of Heterocyclic Substances
A study investigated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances. Among these substances, some showed promising antimicrobial activities against various bacterial strains and yeast, highlighting the potential of 2,5-dimethyl-3-propylpyrazine derivatives in this field (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Synthesis Under Phase Transfer Catalytic Conditions
The synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole was studied under phase transfer catalytic conditions and ultrasonic irradiation. This research aimed to understand the kinetic behavior, activation energy, and reaction mechanisms, providing insights into the reaction conditions and efficiencies (Brahmayya & Wang, 2014).
Corrosion Inhibition in Acidic Media
Research explored the inhibitory effect of certain bipyrazole compounds, including derivatives of 2,5-dimethylpyrazine, on the corrosion of pure iron in acidic solutions. The study provided insights into the adsorption behavior and efficiency of these inhibitors in protecting metal surfaces (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Eigenschaften
CAS-Nummer |
18433-97-1 |
|---|---|
Produktname |
2,5-Dimethyl-3-propylpyrazine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2,5-dimethyl-3-propylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
ARRSOXMGLBJPNV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CN=C1C)C |
Kanonische SMILES |
CCCC1=NC(=CN=C1C)C |
Andere CAS-Nummern |
18433-97-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



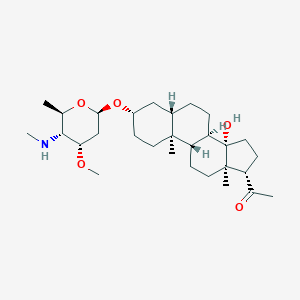
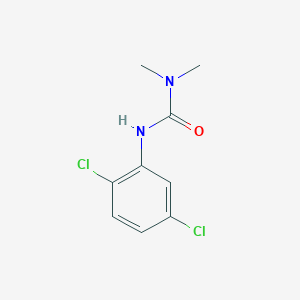
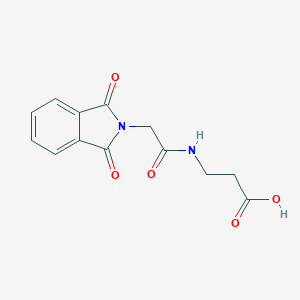
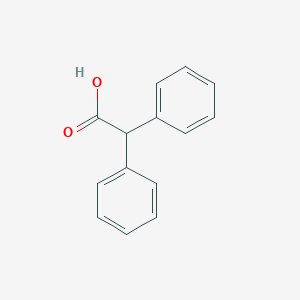
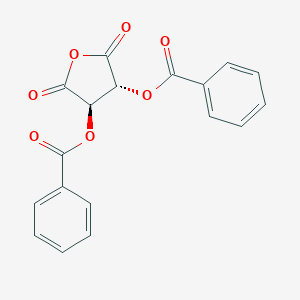
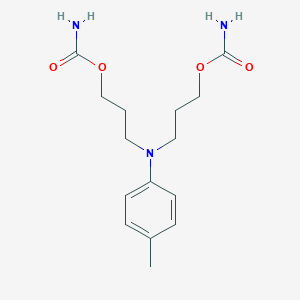
![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)


